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Compound of Interest

Compound Name: 2,6-Dimethyipiperidin-4-ol

Cat. No.: B030992

For researchers, scientists, and professionals in drug development, understanding the
structure-activity relationships (SAR) of pharmacologically active scaffolds is paramount. This
guide provides a comparative analysis of the biological activity of a series of 2,6-
dimethylpiperidine analogs, focusing on their potential as antagonists for the P2Y14 receptor.
The data presented is derived from a study on bridged piperidine analogues as P2Y14 receptor
antagonists, offering valuable insights for the rational design of novel therapeutics.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro biological activity of a series of 2,6-
dimethylpiperidine analogs and related compounds as antagonists of the human P2Y14
receptor. The data is presented as IC50 values, which represent the concentration of the
compound required to inhibit 50% of the binding of a fluorescent antagonist to the receptor.
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R1 (Bridging . hP2Y14R IC50 (nM)
Compound ID . Stereochemistry
Moiety) [1]
12 Ethylene Bridge Racemate 12.1
13 Ethylene Bridge (1S,2R,4R,5S) 11.2
14 Ethylene Bridge (1R,2S,4S,5R) 12.1
15 Methylene Bridge (1S,25,4R) 2.76
16 Methylene Bridge (1R,2R,4S) 8.28

Structure-Activity Relationship Insights

The data reveals key structural features influencing the antagonist activity of 2,6-
dimethylpiperidine analogs at the P2Y14 receptor. The introduction of a bridging moiety
between the 2 and 6 positions of the piperidine ring significantly impacts potency.

Specifically, the enantiomer with the (S,S,S) configuration in the 2-azanorbornane series
(Compound 15) demonstrated the highest affinity for the P2Y14 receptor, being approximately
three times more potent than its corresponding (R,R,R) enantiomer (Compound 16). This
highlights the critical role of stereochemistry in the interaction with the receptor's binding
pocket.

Experimental Protocols

The following is a detailed methodology for the key experiment cited in this guide, providing a
framework for the evaluation of P2Y14 receptor antagonists.

Fluorescence-Based P2Y14 Receptor Antagonist
Binding Assay
This in vitro assay determines the binding affinity of test compounds by measuring their ability

to compete with a fluorescently labeled antagonist for binding to the human P2Y14 receptor
expressed in CHO cells.

1. Cell Culture and Preparation:

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.eurekaselect.com/article/114528
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

e Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y 14 receptor are
cultured in appropriate media.

e On the day of the experiment, cells are harvested and washed with a suitable assay buffer
(e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

e The cell density is adjusted to a final concentration of 2 x 10”6 cells/mL in the assay buffer.
2. Competitive Binding Assay:
e The assay is performed in a 96-well plate format.

o Afixed concentration of a fluorescent P2Y14 receptor antagonist (e.g., 20 nM of a specific
fluorescent probe) is added to each well.

» Serial dilutions of the test compounds (2,6-dimethylpiperidine analogs) are then added to the
wells.

e The cell suspension is added to each well to initiate the binding reaction.

e The plate is incubated for a specified period (e.g., 1 hour) at room temperature to allow the
binding to reach equilibrium.

3. Data Acquisition and Analysis:

e The fluorescence intensity in each well is measured using a flow cytometer or a fluorescence
plate reader.

e The data is analyzed using non-linear regression to determine the concentration of the test
compound that inhibits 50% of the fluorescent antagonist binding (IC50).

e The results are typically expressed as the mean * standard error of the mean (SEM) from
multiple independent experiments.

Visualizing Experimental and Logical Relationships

To further clarify the processes and concepts discussed, the following diagrams have been
generated using the DOT language.
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Caption: Workflow for the fluorescence-based P2Y14R antagonist binding assay.
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Caption: Logical relationship between structural modifications and biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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